

Application Notes and Protocols for Threo-dihydrobupropion Hydrochloride in Research

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Compound of Interest

Compound Name: *Threo-dihydrobupropion*

Cat. No.: *B1146508*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive technical information and experimental protocols for the use of **threo-dihydrobupropion** hydrochloride in research settings. This document is intended to guide researchers in the effective procurement and application of this compound for studies related to neuropharmacology and drug development.

Introduction

Threo-dihydrobupropion hydrochloride is a major active metabolite of bupropion, a widely prescribed antidepressant and smoking cessation aid.[1] As a norepinephrine-dopamine reuptake inhibitor (NDRI), it plays a significant role in the overall pharmacological effects of its parent drug.[2] Understanding the specific activities of **threo-dihydrobupropion** is crucial for a complete picture of bupropion's mechanism of action and for the development of novel therapeutics targeting monoamine transporters. This document outlines its chemical properties, biological activity, and detailed protocols for its synthesis and in vitro evaluation.

Chemical and Physical Properties

Property	Value	Reference
CAS Number	92264-82-9 (racemate)	[3]
Molecular Formula	C ₁₃ H ₂₀ ClNO	[3]
Molecular Weight	241.76 g/mol	[3]
Synonyms	threo-Hydrobupropion, BW 494, BW A494U	[3]
Appearance	White to off-white solid	
Solubility	Soluble in water and methanol	

Biological Activity and Pharmacokinetics

Threo-dihydrobupropion is a potent inhibitor of norepinephrine (NE) and dopamine (DA) reuptake, with weaker activity at the serotonin (5-HT) transporter.[3] Its activity at nicotinic acetylcholine receptors (nAChRs) has also been reported.[3]

In Vitro Activity

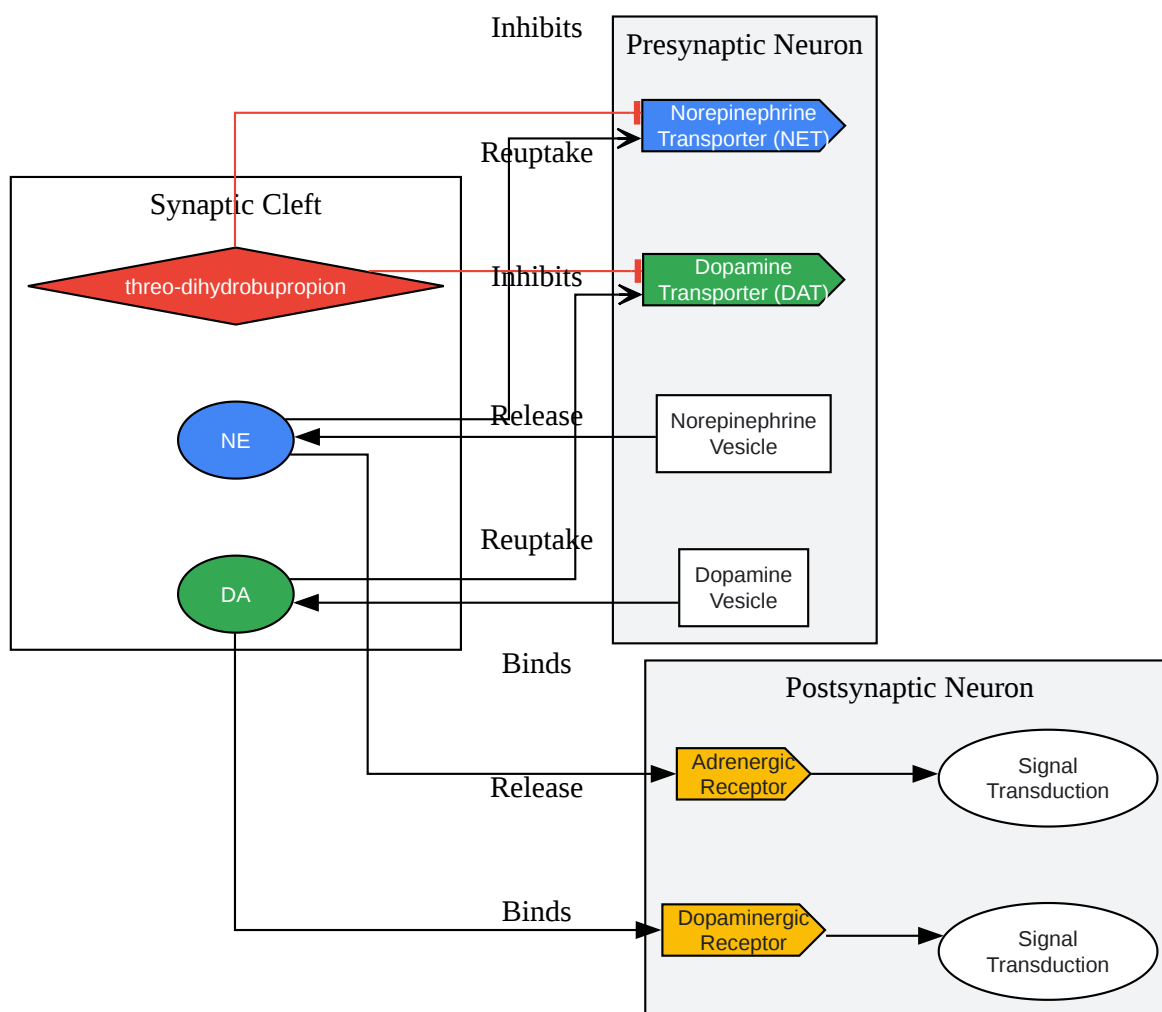
Target	Assay	Species	IC ₅₀	Reference
Norepinephrine Transporter (NET)	Reuptake Inhibition	Rat	16 μM	[3]
Dopamine Transporter (DAT)	Reuptake Inhibition	Rat	47 μM	[3]
Serotonin Transporter (SERT)	Reuptake Inhibition	Rat	67 μM	[3]
α ₃ β ₄ Nicotinic Acetylcholine Receptor	Inhibition	-	14 μM	[3]

Pharmacokinetic Parameters

Parameter	Value	Species	Reference
Plasma Protein Binding	42%	Human	[3]
Elimination Half-life	~37 hours	Human	[3]

Signaling Pathway and Mechanism of Action

Threo-dihydrobupropion exerts its effects by blocking the norepinephrine transporter (NET) and the dopamine transporter (DAT) in the presynaptic neuronal membrane. This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing noradrenergic and dopaminergic signaling.



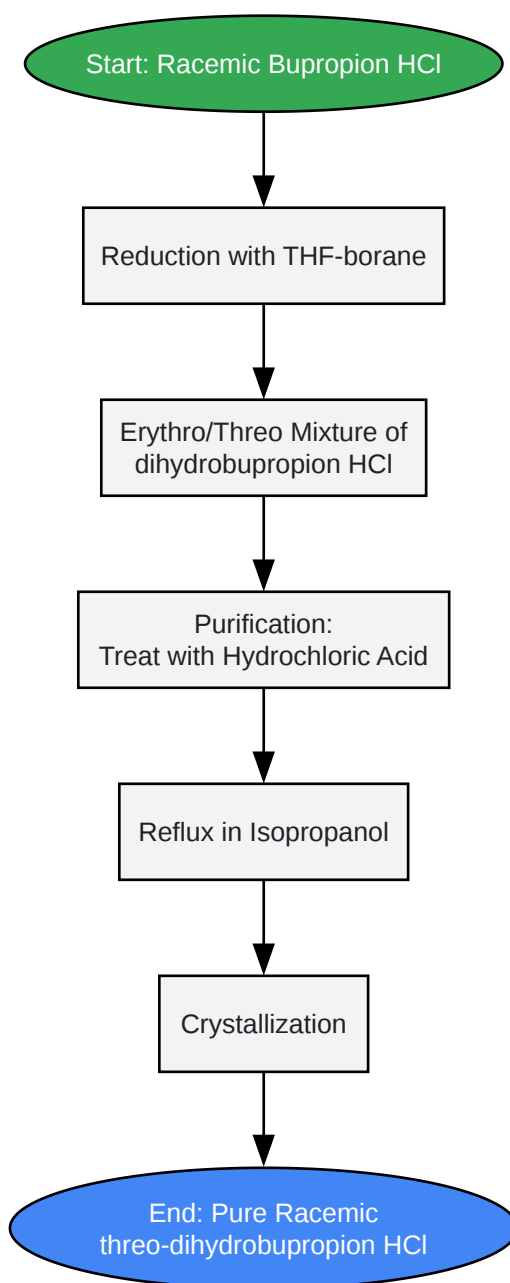
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Norepinephrine and Dopamine Reuptake Inhibition by **Threo-dihydrobupropion**.

Experimental Protocols

Synthesis of rac-threo-dihydrobupropion hydrochloride

This protocol describes the synthesis of racemic **threo-dihydrobupropion** hydrochloride from racemic bupropion hydrochloride.



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References

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